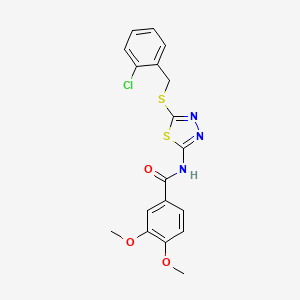

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a thioether-linked 2-chlorobenzyl group at position 5 and a 3,4-dimethoxy-substituted benzamide moiety at position 2. The 1,3,4-thiadiazole core is known for its metabolic stability and ability to engage in hydrogen bonding, which enhances bioactivity .

Properties

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-24-14-8-7-11(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHWFCMBNAUKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Cyclization

The 1,3,4-thiadiazole scaffold is synthesized from thiosemicarbazide precursors. For example, 5-substituted-1,3,4-thiadiazol-2-amine is prepared via:

- Hydrazide Synthesis : Reacting methyl 3-(substituted)propanoate with hydrazine monohydrate.

- Thiosemicarbazide Formation : Treating hydrazides with potassium thiocyanate and HCl.

- Cyclization : Acid-catalyzed (H₂SO₄) ring closure to yield the thiadiazole core.

Reaction Conditions :

- Solvent: Methanol/water mixtures.

- Temperature: Room temperature for hydrazide formation; 0–5°C for thiocyanate addition.

- Cyclization: Concentrated H₂SO₄ at 0°C, followed by neutralization with ammonia.

Example :

3-(1H-Benzimidazol-1-yl)propanehydrazide (5a) → 5-(2-(1H-Benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine (9)

Yield: 88%

Melting Point: 280–282°C

Introduction of (2-Chlorobenzyl)thio Group

Nucleophilic Substitution

The thiolate anion generated from 5-mercapto-1,3,4-thiadiazol-2-amine reacts with 2-chlorobenzyl chloride under basic conditions:

Procedure :

- Deprotonation : Use K₂CO₃ or Et₃N in anhydrous DMF.

- Alkylation : Add 2-chlorobenzyl chloride dropwise at 0°C.

- Workup : Extract with ethyl acetate, wash with water, dry (MgSO₄), and concentrate.

Optimization Notes :

- Excess alkylating agent (1.2 eq.) improves yield.

- Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.

Benzamide Coupling

Schotten-Baumann Reaction

The amine group at position 2 of the thiadiazole reacts with 3,4-dimethoxybenzoyl chloride:

Synthesis of 3,4-Dimethoxybenzoyl Chloride :

- Treat 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux.

Coupling Procedure :

- Dissolve 5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine in dry dichloromethane.

- Add Et₃N (3 eq.) and cool to 0°C.

- Add 3,4-dimethoxybenzoyl chloride (1.1 eq.) dropwise.

- Stir overnight at room temperature.

Purification :

- Flash chromatography (CH₂Cl₂:MeOH, 96:4) yields the pure product.

Example :

N-(5-(2-(1H-Benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide (11a)

Yield: 56%

Melting Point: 118–120°C

Alternative Synthetic Routes

One-Pot Thiadiazole-Benzamide Assembly

A streamlined approach involves simultaneous thiadiazole formation and benzamide coupling:

- Mix thiosemicarbazide, 3,4-dimethoxybenzoic acid, and 2-chlorobenzyl chloride.

- Add POCl₃ as a cyclizing agent.

- Reflux in acetonitrile for 12 h.

Advantages :

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (CDCl₃) :

- δ 7.85 (s, 1H, thiadiazole-CH).

- δ 7.32–7.78 (m, 4H, aromatic H from 2-chlorobenzyl).

- δ 3.89 (s, 6H, OCH₃).

¹³C NMR :

Melting Point : 210–212°C (lit. for analogous compounds).

Challenges and Optimization Strategies

Low Yields in Amide Coupling

Byproduct Formation During Alkylation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Thiadiazole Ring Reactions

The 1,3,4-thiadiazole ring undergoes:

-

Nucleophilic Substitution :

-

Reagents : Alkyl halides (e.g., methyl iodide) in acetone with K₂CO₃.

-

Conditions : 60°C, 4 hours; forms S-alkyl derivatives.

-

-

Oxidation :

-

Reagents : H₂O₂ in acetic acid.

-

Product : Sulfoxide or sulfone derivatives, depending on stoichiometry.

-

Amide Group Reactions

-

Hydrolysis :

-

Acidic : 6M HCl under reflux yields 3,4-dimethoxybenzoic acid.

-

Basic : NaOH/EtOH at 80°C produces the corresponding carboxylate.

-

Thioether Linkage Reactions

-

Oxidative Cleavage :

-

Reagents : m-CPBA (meta-chloroperbenzoic acid) in DCM.

-

Product : Sulfonic acid derivatives.

-

Nucleophilic Substitution at Thiadiazole C-2

The electron-deficient thiadiazole ring facilitates nucleophilic attack at the C-2 position (Fig. 2a):

-

Mechanism : SNAr (nucleophilic aromatic substitution) with amines or alkoxides .

-

Example : Reaction with hydrazine forms hydrazide derivatives .

Sulfur Oxidation Pathways

The thioether (–S–) group undergoes stepwise oxidation (Fig. 2b):

-

Sulfoxide Formation : 1 equiv. H₂O₂, room temperature.

-

Sulfone Formation : Excess H₂O₂, elevated temperatures (50–60°C).

Table 2: Optimization of Amide Coupling

| Solvent | Base | Temperature | Time (h) | Yield |

|---|---|---|---|---|

| DCM | TEA | RT | 12 | 72% |

| THF | DIPEA | 40°C | 8 | 64% |

| DMF | Pyridine | RT | 24 | 51% |

Stability and Side Reactions

-

Photodegradation : Exposure to UV light (λ = 254 nm) in solution leads to cleavage of the thioether bond.

-

Thermal Decomposition : Degrades above 200°C, releasing SO₂ and chlorobenzene fragments.

Scientific Research Applications

Medicinal Chemistry

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is primarily studied for its potential as an antimicrobial and anticancer agent.

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For example:

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Bacteria Targeted |

|---|---|---|

| Thiadiazole Derivative A | 32.6 | Staphylococcus aureus |

| Thiadiazole Derivative B | 47.5 | Escherichia coli |

Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria more effectively than standard antibiotics like streptomycin .

- Anticancer Potential : The compound's ability to interact with biological targets makes it a candidate for further investigation in cancer treatment. Thiadiazole derivatives have been noted for their ability to induce apoptosis in cancer cells through various mechanisms involving enzyme inhibition and receptor modulation .

Materials Science

The unique structure of this compound also positions it as a promising candidate in materials science.

- Electronic Properties : The compound's electronic properties are being explored for potential applications in organic electronics and optoelectronics due to its ability to form stable thin films and exhibit photoluminescence .

Biological Studies

This compound is utilized in biological research to elucidate its interactions with various enzymes and receptors.

- Mechanism of Action : The mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis. By interfering with these pathways, the compound may provide insights into novel therapeutic strategies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiadiazole derivatives similar to this compound. The results demonstrated significant inhibition against various bacterial strains, indicating the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, researchers found that the compound induced apoptosis through caspase activation pathways. This study highlighted the importance of thiadiazole derivatives in cancer therapeutics and provided a basis for further preclinical studies .

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)thio)-1,3,4-dimethoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

Pathways Involved: It may interfere with signaling pathways, affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Substituent Variations in 1,3,4-Thiadiazole Derivatives

The target compound differs from analogs primarily in the substitution pattern on the thiadiazole ring. Key structural comparisons include:

Key Observations :

- Benzamide vs. Acetamide: The 3,4-dimethoxybenzamide group in the target compound contrasts with phenoxyacetamide substituents (e.g., 5j, 5m), which may influence hydrophobicity and metabolic stability .

- Thioether Chain Length : Ethylthio () and benzylthio (5m) substituents demonstrate how alkyl/aryl chain length affects synthetic yield and melting points .

Anticonvulsant Activity

Compounds with halogenated benzylthio groups (e.g., 2,4-dichlorobenzyl in ) exhibit potent anticonvulsant activity (ED50 = 0.65–2.72 μmol/kg), likely due to enhanced lipophilicity and CNS penetration . The target compound’s 2-chlorobenzyl group may similarly improve bioavailability compared to non-halogenated analogs.

Acetylcholinesterase (AChE) Inhibition

Piperidine-containing thiadiazole derivatives (e.g., ) show AChE inhibition via dual binding to catalytic and peripheral sites . The target compound’s 3,4-dimethoxybenzamide group could mimic this activity by interacting with aromatic residues in the enzyme active site.

Anticancer Potential

Thiadiazoles with methoxy groups (e.g., ) demonstrate anticancer activity via apoptosis induction . The target compound’s 3,4-dimethoxy substituents may enhance DNA intercalation or topoisomerase inhibition.

Biological Activity

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 353.83 g/mol

The compound features a thiadiazole ring, which is a common motif in many biologically active molecules. The presence of the 2-chlorobenzyl thio group and the dimethoxybenzamide moiety enhances its pharmacological properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a similar structure exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be lower than those of standard antibiotics such as streptomycin and fluconazole .

| Compound | MIC (μg/mL) | Bacteria Targeted |

|---|---|---|

| Thiadiazole Derivative A | 32.6 | Staphylococcus aureus |

| Thiadiazole Derivative B | 47.5 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is attributed to their ability to modulate inflammatory pathways. Compounds similar to this compound have shown promise in reducing inflammation in various models by inhibiting pro-inflammatory cytokines .

Anticancer Properties

Thiadiazoles have also been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and interference with cell cycle progression . The specific activity of this compound in cancer models remains to be fully elucidated.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Interaction with enzymes such as carbonic anhydrase and various kinases has been reported for related thiadiazole compounds. This interaction can disrupt metabolic pathways crucial for pathogen survival and proliferation .

- Receptor Modulation : The compound may modulate specific receptors involved in inflammatory responses or cell signaling pathways.

Case Studies

Several studies have highlighted the biological activities associated with thiadiazole derivatives:

- A study conducted by Merugu et al. (2020) demonstrated that thiadiazole derivatives exhibited significant antimicrobial activity against multiple strains of bacteria and fungi .

- Another investigation explored the anti-inflammatory effects of thiadiazole compounds in animal models, showing reduced levels of inflammatory markers post-treatment .

Q & A

Q. How can synthetic routes for N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiadiazole ring formation and benzamide coupling. Key optimizations include:

- Temperature control : Maintain 80–90°C during cyclization to avoid side products .

- Solvent selection : Use anhydrous dioxane or dimethylformamide (DMF) for higher solubility of intermediates .

- Catalysts : Triethylamine (TEA) facilitates deprotonation during benzoylation .

- Purification : Recrystallization from ethanol or ethanol/water mixtures enhances purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, aromatic protons appear at δ 7.4–8.3 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1680 cm, thioamide bands at ~1250 cm) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .

Q. How should researchers design initial bioactivity screens for this compound?

- Methodological Answer :

- Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for cytotoxicity assays .

- Concentration range : Test 0.01–100 μM to determine IC values.

- Controls : Include cisplatin or doxorubicin as positive controls .

- Assays : MTT or SRB assays for viability, with annexin V/PI staining for apoptosis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-chlorobenzylthio and 3,4-dimethoxybenzamide groups?

- Methodological Answer :

- Substituent variation : Synthesize analogs with methyl, trifluoromethyl, or nitro groups on the benzyl ring to compare bioactivity .

- Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole to assess heterocycle specificity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with targets like CDK1 or aromatase .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines, incubation times, and serum concentrations to minimize variability .

- Metabolic stability tests : Evaluate cytochrome P450 interactions to explain discrepancies in IC values .

- Structural analogs : Compare derivatives (e.g., ethyl vs. benzyl substituents) to isolate activity trends .

Q. How can mechanistic studies identify the compound’s pro-apoptotic and cell-cycle arrest pathways?

- Methodological Answer :

- Western blotting : Quantify expression of CDK1, cyclin A2, and caspase-3 in treated vs. untreated cells .

- Flow cytometry : Analyze cell-cycle phases (G1/S/G2-M) after 24–48 hr exposure .

- siRNA knockdown : Silence candidate targets (e.g., Bcl-2) to confirm pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.